N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine
Description
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine is a quinazoline derivative characterized by a benzyloxy-substituted phenyl group at the N-position and a 1-methylimidazol-5-yl moiety at the 6-position of the quinazoline core. Quinazoline derivatives are well-documented in medicinal chemistry for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and related pathways .
Properties
Molecular Formula |
C25H21N5O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(3-methylimidazol-4-yl)-N-(4-phenylmethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C25H21N5O/c1-30-17-26-14-24(30)19-7-12-23-22(13-19)25(28-16-27-23)29-20-8-10-21(11-9-20)31-15-18-5-3-2-4-6-18/h2-14,16-17H,15H2,1H3,(H,27,28,29) |
InChI Key |
DIIQEKYPVNCRHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the quinazoline core, followed by the introduction of the benzyloxyphenyl and methylimidazolyl substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound 1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine (CAS 129661-57-0, ) shares a methyl-substituted imidazole ring but differs significantly in core structure and substituents:
| Property | N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine | 1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine |
|---|---|---|
| Core Structure | Quinazoline (aromatic bicyclic system with two nitrogen atoms) | Methanimine (imine-linked structure) |
| Molecular Formula | ~C₂₄H₂₀N₄O (estimated) | C₁₂H₁₂N₄O₂ |
| Molar Mass | ~380.45 g/mol (estimated) | 244.25 g/mol |
| Key Substituents | - Benzyloxy phenyl (electron-donating) - 1-methylimidazol-5-yl |
- 5-nitroimidazole (electron-withdrawing) - 4-methylphenyl |
| Functional Groups | Ether, aromatic amine, imidazole | Imine, nitro group, methylphenyl |
Implications of Structural Variations
Core Structure : The quinazoline core in the target compound is more rigid and planar compared to the flexible methanimine backbone of ’s compound. This rigidity may enhance binding affinity to protein kinases due to improved shape complementarity .
Substituent Effects: The benzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across cell membranes. The 1-methylimidazol-5-yl substituent in the target compound may participate in coordination bonding with metal ions or acidic residues in enzymes, whereas the 4-methylphenyl group in ’s compound contributes steric bulk without significant electronic modulation.
Pharmacological Potential: Quinazoline derivatives are established EGFR inhibitors (e.g., gefitinib, erlotinib), suggesting the target compound could share similar mechanisms. The imidazole moiety might further modulate selectivity for kinases like HER2 . ’s compound, with its nitroimidazole group, aligns with antimicrobial or antiparasitic agents (e.g., metronidazole analogs), though its imine linkage may limit stability under physiological conditions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s quinazoline core likely requires multi-step synthesis (e.g., cyclization of anthranilic acid derivatives), while ’s compound could be synthesized via Schiff base formation between nitroimidazole aldehydes and methylphenyl amines .
- Biological Activity: No direct activity data is available for the target compound, but structural parallels to clinical quinazoline inhibitors suggest testable hypotheses. ’s compound lacks reported bioactivity, though nitroimidazoles are often associated with anaerobic pathogen targeting.
- Additional studies on solubility, stability, and in vitro activity are needed to validate these theoretical comparisons.
Biological Activity
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H14N2O2
- Molar Mass : 278.31 g/mol
- CAS Number : 182274-61-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Similar compounds have been shown to target the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
Anti-Cancer Activity
Recent studies indicate that quinazoline derivatives exhibit significant anti-cancer properties. For instance, related compounds have demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The IC50 values for these compounds ranged from 0.03 μM to 13.3 μM, indicating strong cytotoxic effects on these cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
| 7s | MCF-7 | 1.2 |
| 7s | Hep-G2 | 13.3 |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound may also exhibit anti-inflammatory effects. Compounds within the quinazoline class have been shown to inhibit NF-kB/AP-1 signaling pathways, which are critical in mediating inflammatory responses .
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives:
- Study on VEGFR Inhibition :
- Cytotoxicity Assays :
- Inflammation Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
